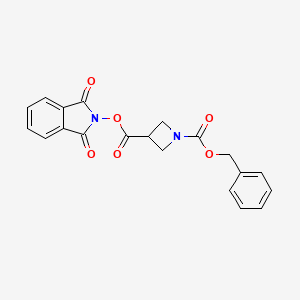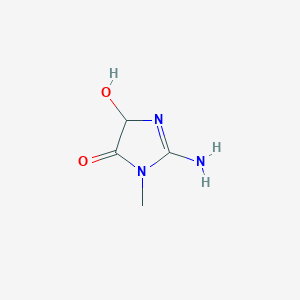
(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol is a chiral compound with the molecular formula C9H12ClNO It is a primary amine and alcohol, characterized by the presence of an amino group and a hydroxyl group attached to a three-carbon chain, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-chlorophenyl)propanal using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an inert atmosphere. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at temperatures ranging from 0 to 20°C . Another method involves the use of transaminase-mediated synthesis, which employs biocatalysts and various amine donors to achieve enantiopure products .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the product. The process may also include steps for purification and isolation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)propanal or 3-(4-chlorophenyl)propanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol: Similar structure but with the amino group at a different position.
3-(4-Chlorophenyl)propan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
4-Chlorophenylalanine: Contains an amino acid structure, differing in its overall properties and applications.
Uniqueness
(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1S)-3-amino-1-(4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2/t9-/m0/s1 |
InChI Key |
FTHYUAUIYICAPG-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCN)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


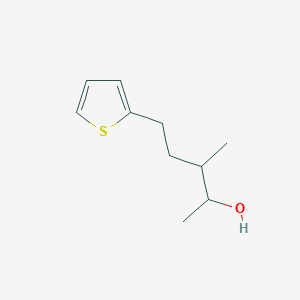

![2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B13573492.png)
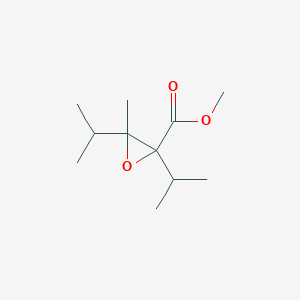
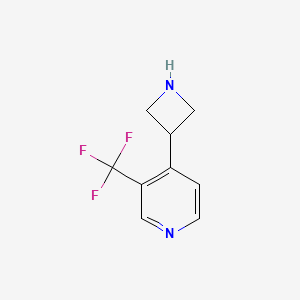
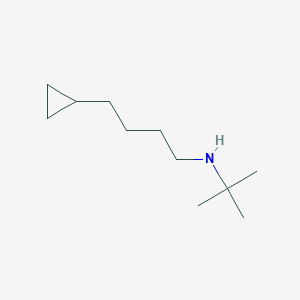
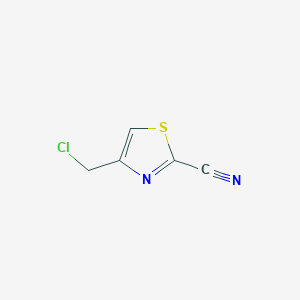
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
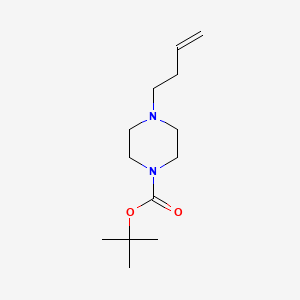
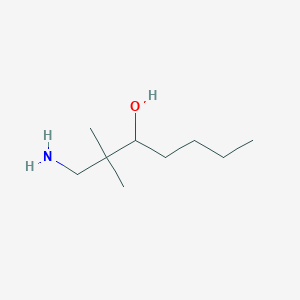
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
